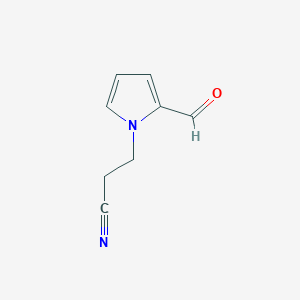

3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile

描述

Pyrrole (B145914), a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in a vast array of natural products and synthetic materials. mdpi.com The pyrrole nucleus is a key component of many biologically significant molecules, including heme, chlorophyll, and vitamin B12. mdpi.com In the realm of synthetic chemistry, pyrrole and its derivatives are prized for their versatile reactivity and are used in the synthesis of pharmaceuticals, agrochemicals, and conductive polymers. mdpi.com

3-(2-Formyl-1H-pyrrol-1-yl)propanenitrile is a derivative of pyrrole-2-carboxaldehyde, a common intermediate in organic synthesis. The substitution at the nitrogen atom with a propanenitrile group introduces additional functionality to the pyrrole core, expanding its potential as a precursor for more complex molecular architectures. The chemistry of pyrrole is characterized by its electron-rich nature, which makes it highly reactive towards electrophiles, typically at the 2- and 5-positions. The presence of an electron-withdrawing formyl group at the 2-position of this compound modifies the reactivity of the pyrrole ring, influencing its behavior in subsequent chemical transformations.

The chemical utility of this compound is largely dictated by its two key functional groups: the formyl group (-CHO) and the nitrile group (-C≡N).

The formyl group is the simplest aldehyde functionality and is a highly versatile reactive handle in organic synthesis. chemicalbook.com Its carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack, a fundamental reaction in the construction of new carbon-carbon bonds. chemicalbook.com Aldehydes can be readily oxidized to carboxylic acids or reduced to primary alcohols, providing access to a wide range of other functional groups. Furthermore, the formyl group can participate in a variety of named reactions, including the Wittig, Grignard, and aldol (B89426) reactions, to build molecular complexity.

The nitrile group is another cornerstone of organic synthesis, valued for its stability and its ability to be converted into other important functional groups. researchgate.net Nitriles can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines. researchgate.net The carbon atom of the nitrile group is also electrophilic and can be attacked by nucleophiles. This reactivity allows for the introduction of nitrogen-containing moieties into organic molecules, which is a common strategy in the synthesis of pharmaceuticals and other bioactive compounds.

The simultaneous presence of both a formyl and a nitrile group in this compound makes it a bifunctional molecule with the potential for selective and sequential reactions, rendering it a valuable intermediate for the synthesis of diverse heterocyclic compounds.

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structure suggests a significant potential as a versatile building block in several areas of chemical research. The research scope for this compound can be inferred from the known reactivity of its constituent parts.

Key areas of potential research include:

Synthesis of Fused Heterocyclic Systems: The dual functionality of the molecule allows for intramolecular reactions to construct bicyclic and polycyclic systems containing the pyrrole nucleus. For instance, the nitrile group could be reduced to an amine, which could then undergo a condensation reaction with the formyl group to form a fused pyrimidine (B1678525) or diazepine (B8756704) ring.

Development of Novel Ligands: The nitrogen atom of the pyrrole ring and the nitrile group, along with the oxygen of the formyl group, can act as coordination sites for metal ions. This suggests the potential for designing novel ligands for catalysis or materials science applications.

Medicinal Chemistry: Pyrrole-based structures are prevalent in many pharmaceutically active compounds. The unique combination of functional groups in this compound makes it an attractive scaffold for the synthesis of new drug candidates with potential biological activities.

Polymer Chemistry: The nitrile group can undergo polymerization reactions, suggesting that this compound could be used as a monomer for the synthesis of functional polymers with unique electronic or optical properties.

Further investigation into the synthesis and reactivity of this compound is warranted to fully explore its potential in these and other areas of chemical science.

Detailed Research Findings

Detailed experimental data for the synthesis and reactivity of this compound are limited in the available scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles and the known chemistry of related compounds.

A likely method for the preparation of this compound would involve a two-step process starting from pyrrole:

Cyanoethylation of Pyrrole: The first step would be the N-alkylation of pyrrole with acrylonitrile (B1666552) (CH₂=CHCN). This reaction, a Michael addition, would yield the precursor, 3-(1H-pyrrol-1-yl)propanenitrile (also known as N-(2-cyanoethyl)pyrrole). This compound is commercially available.

Formylation of N-(2-cyanoethyl)pyrrole: The second step would involve the introduction of a formyl group at the 2-position of the pyrrole ring. A common and effective method for this transformation is the Vilsmeier-Haack reaction. orgsyn.org This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407), such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the formylating agent. orgsyn.org

The reactivity of this compound would be dictated by the interplay of its three main components: the pyrrole ring, the formyl group, and the nitrile group. The electron-withdrawing nature of the formyl group would deactivate the pyrrole ring towards electrophilic substitution compared to unsubstituted pyrrole. Nevertheless, the inherent reactivity of the aldehyde and nitrile functionalities would allow for a wide range of chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 43036-05-1 |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.17 g/mol |

| Appearance | (Predicted) White to pale yellow solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | (Predicted) Soluble in common organic solvents |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(2-formylpyrrol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-4-2-6-10-5-1-3-8(10)7-11/h1,3,5,7H,2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUQLYBKCBUSAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370985 | |

| Record name | 3-(2-formylpyrrol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43036-05-1 | |

| Record name | 3-(2-formylpyrrol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Formyl 1h Pyrrol 1 Yl Propanenitrile

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-(2-formyl-1H-pyrrol-1-yl)propanenitrile provides a roadmap for its synthesis by systematically deconstructing the molecule into simpler, commercially available starting materials. The analysis involves three key disconnections corresponding to the principal functional groups and the heterocyclic core.

Disconnection Strategies for Pyrrole (B145914) Ring Formation

The central feature of the target molecule is the pyrrole ring. A logical retrosynthetic disconnection involves breaking the C-N and C-C bonds of the heterocyclic ring. The Paal-Knorr synthesis is a classic and efficient method for pyrrole formation, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.orgrgmcet.edu.in This suggests that the pyrrole ring of the target molecule can be retrosynthetically disconnected to a 1,4-dicarbonyl compound and an amine precursor carrying the propanenitrile moiety.

Approaches for Incorporating the Propanenitrile Moiety

The propanenitrile group is attached to the nitrogen atom of the pyrrole ring. This N-C bond can be disconnected, leading to a pyrrole ring and a three-carbon chain with a nitrile group. This disconnection points towards an N-alkylation reaction. A common and effective method for introducing a cyanoethyl group onto a nitrogen heterocycle is through a Michael addition reaction with acrylonitrile (B1666552) (H₂C=CHCN). organic-chemistry.org Therefore, a plausible precursor is pyrrole itself, which can be reacted with acrylonitrile to yield 3-(1H-pyrrol-1-yl)propanenitrile.

Strategies for Introducing the Formyl Group

The formyl group (-CHO) is located at the C2 position of the pyrrole ring. This C-C bond can be disconnected via a formylation reaction. The Vilsmeier-Haack reaction is a widely used and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. ijpcbs.comorganic-chemistry.org This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407), such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. This suggests that the immediate precursor to the target molecule is 3-(1H-pyrrol-1-yl)propanenitrile.

Precursor Synthesis and Reactant Selection

Based on the retrosynthetic analysis, the forward synthesis of this compound can be envisioned in a stepwise manner, starting with the formation of the pyrrole ring or by functionalizing a pre-existing pyrrole core.

Synthesis of Pyrrole Ring Precursors

As established by the Paal-Knorr synthesis, a primary route to N-substituted pyrroles involves the reaction of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target molecule, this would involve reacting a suitable 1,4-dicarbonyl compound with 3-aminopropanenitrile.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 2,5-Dimethoxytetrahydrofuran (B146720) | 3-Aminopropanenitrile | Paal-Knorr Condensation | 3-(1H-Pyrrol-1-yl)propanenitrile |

| Succinaldehyde | 3-Aminopropanenitrile | Paal-Knorr Condensation | 3-(1H-Pyrrol-1-yl)propanenitrile |

Alternatively, one could start with pyrrole itself, which is commercially available or can be synthesized through various methods, such as the reaction of furan (B31954) with ammonia over a solid acid catalyst. pharmaguideline.com

N-Cyanoethylation Strategies for Pyrrole Nitrogen

The introduction of the propanenitrile side chain onto the pyrrole nitrogen is effectively achieved through N-cyanoethylation. This reaction is a classic example of a Michael addition, where the nucleophilic nitrogen of pyrrole attacks the β-carbon of acrylonitrile. organic-chemistry.org The reaction is typically carried out under basic conditions to deprotonate the pyrrole, thereby increasing its nucleophilicity.

| Pyrrole Source | Cyanoethylating Agent | Catalyst/Conditions | Product |

| Pyrrole | Acrylonitrile | Base (e.g., KOH, NaH) | 3-(1H-Pyrrol-1-yl)propanenitrile |

The subsequent and final step in the proposed synthesis is the formylation of the resulting N-substituted pyrrole, 3-(1H-pyrrol-1-yl)propanenitrile. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it selectively introduces a formyl group at the electron-rich C2 position of the pyrrole ring. ijpcbs.comorganic-chemistry.org The reaction involves the in-situ formation of the Vilsmeier reagent (a chloroiminium ion) from a formamide and a halogenating agent, which then acts as the electrophile in an electrophilic aromatic substitution reaction.

| Substrate | Formylating Reagents | Reaction Type | Product |

| 3-(1H-Pyrrol-1-yl)propanenitrile | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Vilsmeier-Haack Formylation | This compound |

Formylation Techniques for Pyrrole Ring (e.g., Vilsmeier-Haack reaction analogs)

The introduction of a formyl group onto the pyrrole ring is a key transformation in the synthesis of the target compound. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. jk-sci.comwikipedia.org

The reaction involves an electrophilic aromatic substitution mechanism. organic-chemistry.org First, a Vilsmeier reagent, which is a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.org This electrophilic species then attacks the electron-rich pyrrole ring. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the aldehyde. wikipedia.org

For N-substituted pyrroles, the Vilsmeier-Haack reaction typically shows a strong preference for substitution at the C2 (alpha) position, which is electronically favored. However, the regioselectivity can be influenced by steric hindrance from the N-substituent. In the case of synthesizing this compound from its unformylated precursor, 3-(1H-pyrrol-1-yl)propanenitrile, the propanenitrile group at the N1 position is not exceptionally bulky, and formylation is expected to proceed predominantly at the C2 position.

The reaction is generally carried out under mild conditions. ijpcbs.com The temperature can range from below 0°C to around 80°C, depending on the reactivity of the specific pyrrole substrate. jk-sci.com

Table 1: Key Reagents in Vilsmeier-Haack Formylation

| Reagent Role | Common Examples |

| Formylating Agent Precursor | N,N-Dimethylformamide (DMF) |

| Halogenating Agent | Phosphorus oxychloride (POCl₃), Oxalyl chloride |

| Substrate | 3-(1H-pyrrol-1-yl)propanenitrile |

| Solvent | Dichloromethane, 1,2-Dichloroethane, or excess DMF |

Potential Synthetic Routes and Reaction Conditions

Several potential synthetic routes can be envisioned for this compound. These routes can be categorized by the order of bond formation and functional group introduction. A highly plausible strategy involves the initial synthesis of the N-substituted pyrrole followed by formylation.

Cyclization Reactions for Pyrrole Ring Construction

The Paal-Knorr synthesis is one of the most fundamental and widely used methods for constructing the pyrrole ring. wikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions. organic-chemistry.org

To synthesize the target molecule via this route, a suitable 1,4-dicarbonyl precursor would be reacted with 3-aminopropanenitrile. A common and convenient precursor for the unsubstituted pyrrole ring is 2,5-dimethoxytetrahydrofuran, which serves as a synthetic equivalent of succinaldehyde. The reaction mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com

Modern variations of the Paal-Knorr synthesis employ various catalysts to improve yields and shorten reaction times under milder conditions. For instance, iron(III) chloride has been used as an effective catalyst for the condensation of 2,5-dimethoxytetrahydrofuran with amines in water, highlighting a green chemistry approach. organic-chemistry.org

Table 2: Typical Reaction Conditions for Paal-Knorr Pyrrole Synthesis

| Parameter | Condition |

| 1,4-Dicarbonyl Source | 2,5-Dimethoxytetrahydrofuran, Hexane-2,5-dione |

| Amine Source | 3-Aminopropanenitrile |

| Catalyst (optional) | Acetic acid, Iron(III) chloride, Bismuth nitrate |

| Solvent | Water, Ethanol, Toluene, or solvent-free |

| Temperature | Room temperature to reflux |

N-Substitution Reactions with Acrylonitrile or Related Electrophiles

A logical and efficient pathway to the target compound involves a two-step sequence: first, the synthesis of the intermediate 3-(1H-pyrrol-1-yl)propanenitrile, followed by formylation. This intermediate is a known compound, listed in chemical databases like PubChem. nih.gov

The synthesis of 3-(1H-pyrrol-1-yl)propanenitrile can be achieved through the N-alkylation of pyrrole. This can be accomplished via a Michael addition reaction, where the pyrrolide anion attacks acrylonitrile. The pyrrolide anion is typically generated by treating pyrrole with a base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO).

Alternatively, a nucleophilic substitution reaction using a 3-halopropanenitrile, such as 3-chloropropanenitrile, can be employed. In this case, the pyrrolide anion displaces the halide to form the C-N bond. google.com Once the 3-(1H-pyrrol-1-yl)propanenitrile intermediate is obtained and purified, it can be formylated using the Vilsmeier-Haack conditions described in section 2.2.3.

Directed Ortho-Metalation and Formylation Approaches

Directed ortho-metalation (DoM) offers an alternative strategy for the regioselective formylation of the pyrrole ring. uwindsor.ca This method involves the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi). baranlab.org The resulting aryllithium species is then quenched with an electrophile.

For π-excessive heterocycles like N-substituted pyrroles, lithiation is highly favored at the C2 position. uwindsor.ca In this approach, 3-(1H-pyrrol-1-yl)propanenitrile would be treated with an organolithium base at low temperature (e.g., -78 °C) in an ethereal solvent like THF. The N-propanenitrile group would direct the deprotonation to the C2 position. The resulting 2-lithiopyrrole intermediate can then be trapped by quenching the reaction with a formylating agent such as N,N-dimethylformamide (DMF) to introduce the aldehyde group. commonorganicchemistry.comthieme-connect.de This method provides excellent regiocontrol for the formylation step.

Catalytic Approaches in Pyrrole Synthesis (e.g., hydrogenation cyclization under Pd-C catalysis for related pyrroles)

Modern synthetic chemistry has seen the development of numerous catalytic methods for the construction of pyrrole rings, often offering advantages in terms of efficiency, atom economy, and functional group tolerance. acs.orgacs.orgnih.gov

One such approach is reductive or hydrogenative cyclization. For instance, syntheses of 3,4-dihydro-2H-pyrroles (pyrrolines) have been reported via the hydrogenation and cyclization of nitro ketones using reusable nickel catalysts. nih.gov The subsequent aromatization of the pyrroline (B1223166) ring would lead to the desired pyrrole. While not a direct route to the target compound, this illustrates the principle of building the heterocyclic ring through a reductive cascade.

A more directly relevant catalytic approach involves the hydrogenation cyclization of a precursor like 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile using a Pd-C catalyst in the presence of an HZSM-5 molecular sieve to produce a substituted 1H-pyrrole-3-formaldehyde. This demonstrates the utility of palladium-catalyzed hydrogenation in the final ring-forming and aromatization step. Applying this logic, a suitably designed acyclic precursor containing the N-(cyanopropyl) moiety could potentially be cyclized under similar catalytic conditions to form the target pyrrole ring system.

Optimization of Reaction Parameters

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound, regardless of the chosen synthetic route.

For the Vilsmeier-Haack formylation , key parameters to optimize include:

Reagent Stoichiometry : The molar ratio of the pyrrole substrate to the Vilsmeier reagent (POCl₃/DMF) can be varied to ensure complete conversion while minimizing side reactions.

Temperature and Reaction Time : The reaction is often initiated at low temperatures (0-5 °C) and then allowed to warm to room temperature or gently heated. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) can determine the optimal time for completion. jk-sci.com

Solvent : The choice of an inert solvent, such as 1,2-dichloroethane, can affect reaction rates and solubility of intermediates.

For the Paal-Knorr synthesis , optimization would involve:

Catalyst : The type and loading of the acid catalyst (e.g., acetic acid, Lewis acids) can significantly impact the rate of cyclization and dehydration. organic-chemistry.org

Temperature : While some modern methods work at room temperature, traditional Paal-Knorr reactions often require heating to drive the dehydration and aromatization steps to completion.

Removal of Water : In some setups, the removal of water using a Dean-Stark apparatus can shift the equilibrium towards the formation of the pyrrole product.

For N-alkylation reactions , critical parameters are:

Base : The choice and amount of base (e.g., NaH, K₂CO₃, KOH) are critical for the deprotonation of pyrrole without causing unwanted side reactions with the nitrile group.

Solvent : Aprotic polar solvents like DMF, DMSO, or THF are typically used to facilitate the reaction between the pyrrolide anion and the electrophile.

Temperature : The reaction temperature can be adjusted to control the rate of alkylation and minimize potential polymerization of acrylonitrile if it is used directly.

Solvent Effects and Selection

The choice of solvent plays a critical role in the N-alkylation of pyrroles, influencing the reaction rate, yield, and the regioselectivity between N-alkylation and C-alkylation. Polar aprotic solvents are generally preferred for the N-alkylation of pyrrole and its derivatives as they effectively solvate the cation of the pyrrolide salt, leaving a "naked" and highly reactive pyrrolide anion. This enhances the rate of N-alkylation.

In contrast, less polar or aprotic solvents may lead to the formation of tight ion pairs between the pyrrolide anion and the counter-ion, which can favor C-alkylation. The selection of an appropriate solvent is therefore a crucial step in optimizing the synthesis of this compound.

Table 1: Influence of Solvent Polarity on the N-Alkylation of Pyrrole Derivatives

| Solvent | Polarity | General Effect on N-Alkylation |

| Dimethyl sulfoxide (DMSO) | High | Promotes high yields of N-alkylation. |

| N,N-Dimethylformamide (DMF) | High | Favors N-alkylation over C-alkylation. |

| Hexamethylphosphoramide (HMPA) | High | Strongly promotes N-alkylation. |

| Acetonitrile (B52724) (MeCN) | Medium | Generally effective for N-alkylation. |

| Tetrahydrofuran (THF) | Medium | Can result in a mixture of N- and C-alkylation products. |

| Dichloromethane (DCM) | Low | May lead to lower yields of N-alkylation. |

| Toluene | Low | Generally not favored for selective N-alkylation. |

This table is a generalized representation based on established principles of pyrrole chemistry.

Temperature and Pressure Control

Temperature is a significant factor in the synthesis of this compound, affecting the reaction kinetics and the stability of the reactants and products. The optimal temperature for the N-alkylation of pyrrole-2-carbaldehyde typically ranges from ambient temperature to moderately elevated temperatures.

The reaction is typically carried out at atmospheric pressure, as pressure is not a critical parameter for this type of substitution reaction.

Table 2: General Effect of Temperature on N-Alkylation of Pyrroles

| Temperature Range | Effect on Reaction |

| 0-25 °C | Slower reaction rates, may be suitable for highly reactive alkylating agents. |

| 25-60 °C | Moderate reaction rates, often a good starting point for optimization. |

| 60-100 °C | Increased reaction rates, may be necessary for less reactive alkylating agents. |

| >100 °C | Potential for side reactions and product decomposition. |

This table provides a general guideline for temperature control in the N-alkylation of pyrroles.

Catalyst Selection and Loading

In the context of N-alkylation of pyrroles, the "catalyst" is often a base that deprotonates the pyrrole nitrogen, generating the nucleophilic pyrrolide anion. The choice of base is critical for the success of the reaction. The strength of the base should be sufficient to deprotonate the pyrrole ring, but not so strong as to cause unwanted side reactions.

Commonly used bases include alkali metal hydroxides (e.g., potassium hydroxide), carbonates (e.g., potassium carbonate), and hydrides (e.g., sodium hydride). The selection of the base can also be influenced by the solvent used and the reactivity of the alkylating agent.

The loading of the base is typically stoichiometric or in a slight excess relative to the pyrrole-2-carbaldehyde to ensure complete deprotonation and maximize the yield of the N-alkylated product.

Table 3: Common Bases Used in the N-Alkylation of Pyrroles

| Base | Strength | Typical Application |

| Sodium Hydride (NaH) | Strong | Used in aprotic solvents like DMF or THF. |

| Potassium Hydroxide (KOH) | Strong | Often used in polar aprotic solvents like DMSO. |

| Potassium Carbonate (K2CO3) | Moderate | A milder base, often used in solvents like DMF or acetonitrile. |

| Cesium Carbonate (Cs2CO3) | Moderate | Known to be effective in promoting N-alkylation. |

This table lists common bases and their general applications in pyrrole N-alkylation reactions.

Stoichiometric Considerations and Yield Optimization

Optimizing the stoichiometry of the reactants is essential for maximizing the yield of this compound and minimizing the formation of byproducts. Typically, a slight excess of the alkylating agent (e.g., 3-bromopropanenitrile) is used to ensure that all the pyrrole-2-carbaldehyde is consumed.

The molar ratio of the base to the pyrrole substrate is also a key parameter. A stoichiometric amount or a slight excess of the base is generally sufficient to drive the reaction to completion.

Yield optimization involves a systematic investigation of the interplay between solvent, temperature, base, and stoichiometry. A well-optimized process can lead to high yields of the desired product.

Table 4: Stoichiometric Ratios for a Representative N-Alkylation of a Pyrrole Derivative

| Reactant | Stoichiometric Ratio (relative to Pyrrole) | Purpose |

| Alkylating Agent | 1.0 - 1.5 equivalents | To ensure complete consumption of the pyrrole. |

| Base | 1.0 - 2.0 equivalents | To facilitate complete deprotonation of the pyrrole. |

This table provides a general guide to the stoichiometry used in N-alkylation reactions of pyrroles.

Reactivity and Mechanistic Investigations of 3 2 Formyl 1h Pyrrol 1 Yl Propanenitrile

Reactivity of the Pyrrole (B145914) Nucleus

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. However, its reactivity in 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile is significantly modulated by the attached functional groups.

Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring

Pyrrole and its derivatives readily undergo electrophilic aromatic substitution, exhibiting greater reactivity than benzene. onlineorganicchemistrytutor.compearson.com The substitution typically occurs at the C2 (α) position, as the intermediate carbocation (sigma complex) is better stabilized by resonance, with three possible resonance structures distributing the positive charge. onlineorganicchemistrytutor.comquora.com Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures. onlineorganicchemistrytutor.com

In this compound, the C2 position is already substituted with a formyl group. This group is electron-withdrawing and thus deactivates the pyrrole ring towards further electrophilic attack compared to unsubstituted pyrrole. quora.com This deactivation means that milder reagents and conditions are generally required for substitution reactions. pearson.com The directing effect of the C2-formyl group channels subsequent electrophiles primarily to the C4 and C5 positions.

A pertinent example of electrophilic substitution on pyrrole derivatives is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (generated from a substituted amide like DMF and phosphorus oxychloride) to introduce a formyl group onto an electron-rich aromatic ring. rsc.orgijpcbs.comwikipedia.org While the target molecule is already formylated, this reaction highlights the susceptibility of the pyrrole nucleus to electrophilic attack. Should the molecule undergo further formylation, the Vilsmeier-Haack conditions could potentially introduce a second aldehyde group at the C4 or C5 position.

Nucleophilic Attack on Pyrrole Derivatives

The electron-rich nature of the pyrrole ring generally makes it resistant to nucleophilic aromatic substitution. Such reactions are uncommon because the heterocyclic ring cannot effectively stabilize the negative charge of the intermediate formed during nucleophilic attack. quimicaorganica.org However, the presence of strong electron-withdrawing groups can activate the ring sufficiently for this reaction to occur. quimicaorganica.orgedurev.in

For instance, studies on 2,5-dinitro-1-methylpyrrole have shown that it can undergo bimolecular nucleophilic substitution with reagents like piperidine (B6355638) and methoxide (B1231860) under mild conditions. rsc.org The nitro groups are powerful activating groups that facilitate the displacement. In this compound, both the formyl and the N-propanenitrile groups are electron-withdrawing. While not as potent as nitro groups, their combined effect could potentially render the ring susceptible to attack by very strong nucleophiles under specific conditions, though this remains a less favored reaction pathway compared to electrophilic substitution.

Reactions Involving the Formyl Group

The aldehyde (formyl) group is a primary site of reactivity in this compound, participating in a variety of nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions (e.g., Grignard, Wittig, Aldol (B89426) Condensation)

Grignard Reactions: The electrophilic carbon of the formyl group is susceptible to attack by carbon nucleophiles such as Grignard reagents (R-MgX). This reaction, followed by an acidic workup, would convert the aldehyde into a secondary alcohol, extending the carbon chain. masterorganicchemistry.com The nitrile group in the propanenitrile side chain could also potentially react with the Grignard reagent, but the aldehyde is generally more reactive.

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. rsc.org The formyl group of the target molecule can react with a phosphonium (B103445) ylide (Wittig reagent, Ph₃P=CHR) to produce a pyrrole-substituted alkene and triphenylphosphine (B44618) oxide. rsc.org This reaction is a key method for C=C double bond formation in organic synthesis. nih.gov

Aldol and Knoevenagel Condensations: Aldol-type reactions involve the nucleophilic addition of an enolate to a carbonyl group. wikipedia.orgmasterorganicchemistry.com While the target molecule lacks α-hydrogens on the formyl group and cannot self-condense via a Cannizzaro-type reaction, it can act as the electrophilic partner in a crossed-aldol reaction with another enolizable aldehyde or ketone. quora.com A related and highly relevant reaction is the Knoevenagel condensation, where an active hydrogen compound (containing a methylene (B1212753) group flanked by two electron-withdrawing groups) reacts with an aldehyde. wikipedia.orgsigmaaldrich.com For example, pyrrole-2-carboxaldehyde has been shown to undergo Knoevenagel condensation with 3-cyanoacetylindole in the presence of an L-proline catalyst, demonstrating the reactivity of the formyl group towards stabilized carbanions. researchgate.net

Table 1: Examples of Nucleophilic Addition Reactions on the Formyl Group

| Reaction Type | Reagent | Product Type |

| Grignard Reaction | R-MgX, then H₃O⁺ | Secondary alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Knoevenagel Condensation | Z-CH₂-Z', Base | α,β-unsaturated compound |

Oxidation and Reduction Reactions of the Aldehyde Moiety

Reduction: The aldehyde group can be readily reduced to a primary alcohol. Common and effective reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com NaBH₄ is a milder reagent often used in protic solvents like methanol (B129727) or ethanol, while the more powerful LiAlH₄ is used in anhydrous ethereal solvents like THF and requires a separate aqueous workup step. numberanalytics.comadichemistry.comic.ac.uk The product of this reaction would be 3-(2-(hydroxymethyl)-1H-pyrrol-1-yl)propanenitrile. While LiAlH₄ can also reduce nitriles to primary amines, the aldehyde is more reactive and can be selectively reduced under controlled conditions. adichemistry.comnumberanalytics.com

Oxidation: Conversely, the formyl group can be oxidized to a carboxylic acid. Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Tollens' reagent ([Ag(NH₃)₂]⁺) can effect this transformation. The product would be 3-(2-carboxy-1H-pyrrol-1-yl)propanenitrile. It is important to note that the pyrrole ring itself can be sensitive to strong oxidizing agents, potentially leading to degradation or polymerization, so reaction conditions must be carefully chosen. nih.govrsc.org

Table 2: Oxidation and Reduction of the Formyl Group

| Transformation | Reagent(s) | Product Functional Group |

| Reduction | NaBH₄ or LiAlH₄ | Primary alcohol (-CH₂OH) |

| Oxidation | KMnO₄ or Tollens' Reagent | Carboxylic acid (-COOH) |

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The formyl group readily undergoes condensation reactions with primary amines and other nitrogen or oxygen nucleophiles.

Imine (Schiff Base) Formation: Reaction with a primary amine (R-NH₂) results in the formation of an imine (or Schiff base), where the C=O double bond is replaced by a C=N double bond. This reaction is typically catalyzed by acid and involves the elimination of a water molecule.

Oxime and Hydrazone Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) yields an oxime. Similarly, reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces the corresponding hydrazone. These reactions are classic derivatizations for aldehydes.

These condensation reactions are fundamental in the chemistry of carbonyl compounds and are directly applicable to the formyl group of this compound, providing routes to a variety of nitrogen-containing derivatives.

Transformations of the Nitrile Group

Hydrolysis Reactions to Carboxylic Acids or Amides

The nitrile group (-C≡N) of this compound can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. This transformation is a fundamental reaction in organic synthesis for the preparation of these valuable functional groups.

Under acidic conditions, the nitrile is typically heated with a strong acid such as hydrochloric acid or sulfuric acid in the presence of water. The reaction proceeds through the initial formation of a protonated nitrile, which is then attacked by water. A series of proton transfer and tautomerization steps lead to the formation of an amide intermediate, 3-(2-formyl-1H-pyrrol-1-yl)propanamide. Upon further heating in the acidic medium, this amide is subsequently hydrolyzed to the corresponding carboxylic acid, 3-(2-formyl-1H-pyrrol-1-yl)propanoic acid, and an ammonium (B1175870) salt.

Basic hydrolysis is typically carried out by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521). This reaction initially produces the carboxylate salt, sodium 3-(2-formyl-1H-pyrrol-1-yl)propanoate, and ammonia (B1221849) gas. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. It is also possible to control the reaction conditions to favor the isolation of the amide intermediate.

| Starting Material | Reagents and Conditions | Intermediate | Final Product |

| This compound | 1. H₂SO₄ (aq), Δ 2. H₂O | 3-(2-Formyl-1H-pyrrol-1-yl)propanamide | 3-(2-Formyl-1H-pyrrol-1-yl)propanoic acid |

| This compound | 1. NaOH (aq), Δ 2. H₃O⁺ | Sodium 3-(2-formyl-1H-pyrrol-1-yl)propanoate | 3-(2-Formyl-1H-pyrrol-1-yl)propanoic acid |

Reduction to Amines or Aldehydes

The nitrile group of this compound can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed.

Catalytic hydrogenation is a common method for the reduction of nitriles to primary amines. This is typically carried out using a metal catalyst such as Raney nickel, platinum oxide, or palladium on carbon, under a hydrogen atmosphere. The reaction involves the addition of two molecules of hydrogen across the carbon-nitrogen triple bond, yielding 3-(2-formyl-1H-pyrrol-1-yl)propan-1-amine. Care must be taken to control the reaction conditions to avoid the potential for secondary amine formation through the reaction of the primary amine product with an intermediate imine.

Alternatively, metal hydride reagents such as lithium aluminum hydride (LiAlH₄) can be used for the reduction of nitriles to primary amines. This method is highly effective but requires anhydrous conditions and careful handling of the pyrophoric reagent.

The reduction of the nitrile to an aldehyde, 3-(2-formyl-1H-pyrrol-1-yl)propanal, can be achieved using specific reducing agents that can stop the reduction at the intermediate imine stage, which is then hydrolyzed upon workup. A common reagent for this transformation is diisobutylaluminium hydride (DIBAL-H) at low temperatures. The Stephen aldehyde synthesis, which involves the formation of an iminium salt with tin(II) chloride and hydrochloric acid followed by hydrolysis, is another method for this conversion.

Detailed research findings on the specific reduction of this compound are not available in the surveyed literature. The following table provides a summary of general conditions for these transformations.

| Starting Material | Reagents and Conditions | Product |

| This compound | H₂, Raney Ni or PtO₂ | 3-(2-Formyl-1H-pyrrol-1-yl)propan-1-amine |

| This compound | 1. LiAlH₄, Et₂O 2. H₂O | 3-(2-Formyl-1H-pyrrol-1-yl)propan-1-amine |

| This compound | 1. DIBAL-H, Toluene, -78 °C 2. H₂O | 3-(2-Formyl-1H-pyrrol-1-yl)propanal |

Nitrile Cyclization Reactions (e.g., Pinner, Thorpe-Ziegler reactions)

The nitrile group in this compound can participate in various cyclization reactions, leading to the formation of heterocyclic compounds.

The Pinner reaction involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst (typically hydrogen chloride) to form an imino ester salt, also known as a Pinner salt. wikipedia.org These salts are versatile intermediates that can be hydrolyzed to esters or reacted with ammonia or amines to form amidines. wikipedia.org For this compound, reaction with an alcohol (e.g., ethanol) and HCl would yield the corresponding ethyl imidate hydrochloride.

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile, which is not directly applicable to this compound as it is a mononitrile. However, the related Thorpe reaction, which is an intermolecular self-condensation of nitriles catalyzed by a base, could potentially lead to dimers or polymers of the starting material. A more relevant intramolecular reaction would be the Thorpe-Ziegler cyclization of a precursor dinitrile that could be synthesized from this compound.

Specific studies on the participation of this compound in these cyclization reactions have not been found in the literature.

Intermolecular and Intramolecular Reactivity Pathways

The presence of both a formyl group and a nitrile group in this compound allows for a range of potential intermolecular and intramolecular reactions.

Intermolecularly , the formyl group can undergo reactions typical of aldehydes, such as condensation reactions (e.g., aldol or Knoevenagel condensation) with other active methylene compounds. The nitrile group can also participate in intermolecular reactions, such as the previously mentioned Thorpe reaction.

Intramolecularly , the proximity of the propanenitrile side chain to the formyl group on the pyrrole ring could facilitate cyclization reactions. For example, under certain conditions, the α-carbon of the nitrile group could be deprotonated by a base, and the resulting carbanion could attack the electrophilic formyl carbon, leading to a cyclized product. The feasibility of such a reaction would depend on the stereochemical constraints and the reaction conditions.

Mechanistic Elucidation of Key Transformations

A detailed mechanistic understanding of the transformations of this compound is crucial for optimizing reaction conditions and controlling product selectivity.

Kinetic Studies for Reaction Rate Determination

To date, no specific kinetic studies on the reaction rate determination for the transformations of this compound have been reported in the scientific literature. Such studies would be valuable for elucidating the reaction mechanisms. For instance, in the hydrolysis of the nitrile, kinetic data could help to determine the rate-determining step, which could be the attack of water on the protonated nitrile or the breakdown of the tetrahedral intermediate. By studying the effect of acid or base concentration, temperature, and solvent polarity on the reaction rate, a detailed picture of the reaction mechanism could be constructed.

The following table outlines a hypothetical experimental design for a kinetic study of the acid-catalyzed hydrolysis of this compound.

| Parameter | Variation | Measured Effect |

| Acid Concentration | [H⁺] varied at constant temperature and solvent | Determination of reaction order with respect to the acid |

| Temperature | Varied at constant [H⁺] and solvent | Calculation of activation parameters (Ea, ΔH‡, ΔS‡) |

| Solvent Polarity | Varied using different solvent mixtures | Insight into the charge distribution in the transition state |

| Substituent Effects | (Hypothetical) Variation of substituents on the pyrrole ring | Elucidation of electronic effects on the reaction rate |

Further experimental research is required to fully characterize the reactivity and mechanistic pathways of this interesting bifunctional molecule.

Isolation and Spectroscopic Characterization of Reaction Intermediates

The elucidation of a reaction mechanism is contingent upon the identification of transient species that exist between the reactant and product stages. In the study of the reactivity of this compound, the isolation and characterization of reaction intermediates are of paramount importance. While the inherent instability of many intermediates presents a significant challenge, various chemical and spectroscopic techniques can be employed for their trapping and subsequent structural analysis.

Due to the electrophilic nature of the formyl group and the nucleophilic character of the pyrrole ring, reactions involving this compound can proceed through several potential intermediates depending on the reaction conditions and the nature of the co-reactants. Mechanistic studies on related pyrrole-2-carbaldehyde derivatives have revealed the formation of intermediates such as enaminones and glyoxals during their synthesis. organic-chemistry.org For reactions involving the aldehyde functionality of the title compound, common intermediates would include acetals, imines, and the products of aldol or similar carbon-carbon bond-forming reactions.

The isolation of these intermediates often requires quenching the reaction at low temperatures to prevent further transformation. Subsequent chromatographic techniques, such as flash column chromatography under inert atmosphere and at reduced temperatures, can then be utilized for their purification.

Once isolated, a combination of spectroscopic methods is employed for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable tools for determining the connectivity and chemical environment of atoms within an intermediate. For instance, the formation of an acetal (B89532) from the aldehyde would result in the disappearance of the characteristic aldehyde proton signal (around 9-10 ppm) and the appearance of a new signal for the methine proton of the acetal (typically 5-6 ppm), along with signals corresponding to the newly introduced alkoxy groups.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. The strong carbonyl (C=O) stretching frequency of the starting aldehyde (around 1650-1690 cm⁻¹) would be absent in the spectrum of an acetal intermediate but would be replaced by C-O stretching bands. In the case of an imine intermediate, the C=O stretch would be replaced by a C=N stretching vibration.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the isolated intermediate, allowing for the determination of its elemental composition and confirming its identity.

Below is a representative table of hypothetical spectroscopic data for a potential reaction intermediate, an acetal, derived from the reaction of this compound with ethylene (B1197577) glycol.

| Spectroscopic Data for a Hypothetical Acetal Intermediate | |

| Intermediate | 3-(2-(1,3-dioxolan-2-yl)-1H-pyrrol-1-yl)propanenitrile |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.80 (t, 1H, pyrrole-H), 6.20 (dd, 1H, pyrrole-H), 6.15 (dd, 1H, pyrrole-H), 5.80 (s, 1H, acetal-CH), 4.25 (t, 2H, N-CH₂), 4.10-3.95 (m, 4H, O-CH₂CH₂-O), 2.80 (t, 2H, CH₂CN) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 131.0 (pyrrole-C), 122.0 (pyrrole-C), 118.0 (CN), 110.0 (pyrrole-CH), 108.5 (pyrrole-CH), 101.0 (acetal-CH), 65.5 (O-CH₂), 40.0 (N-CH₂), 18.0 (CH₂CN) |

| IR (KBr, cm⁻¹) | 2960 (C-H), 2250 (C≡N), 1150, 1080 (C-O) |

| HRMS (ESI) | Calculated for C₁₀H₁₂N₂O₂ [M+H]⁺: 193.0977, Found: 193.0975 |

In Situ Spectroscopic Monitoring of Reaction Progress

To gain a deeper understanding of reaction kinetics and mechanisms without the need for isolating potentially unstable intermediates, in situ spectroscopic monitoring is an indispensable tool. mt.com This approach allows for the real-time observation of changes in the concentrations of reactants, intermediates, and products throughout the course of a reaction. mt.com For reactions involving this compound, both in situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable mechanistic insights.

In Situ FTIR Spectroscopy:

In situ FTIR spectroscopy is particularly well-suited for monitoring reactions in real-time due to its rapid data acquisition capabilities. nih.gov By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, spectra can be continuously recorded. The "fingerprint" region of the mid-infrared spectrum provides a detailed molecular picture of the reacting mixture.

For a reaction involving the formyl group of this compound, such as a condensation reaction, the progress can be monitored by observing the decrease in the intensity of the characteristic carbonyl (C=O) stretching band of the aldehyde and the concurrent appearance of new bands corresponding to the product. For example, in an imine formation reaction, the C=O band would decrease while a C=N stretching band appears. Similarly, the nitrile (C≡N) stretching frequency can be monitored to ensure its stability throughout the reaction.

The data obtained can be used to generate concentration profiles of the various species over time, from which reaction rates and kinetic parameters can be determined.

| In Situ FTIR Monitoring of a Hypothetical Reaction | |

| Reaction | Imine formation from this compound and an amine |

| Monitored Species | Frequency (cm⁻¹) |

| Starting Material (Aldehyde C=O) | ~1670 |

| Product (Imine C=N) | ~1640 |

| Nitrile (C≡N) | ~2250 |

In Situ NMR Spectroscopy:

While generally having a lower temporal resolution than FTIR, in situ NMR spectroscopy offers more detailed structural information, allowing for the unambiguous identification of all species in the reaction mixture, including intermediates that may not be observable by FTIR. asahilab.co.jpresearchgate.net The reaction is carried out directly in an NMR tube placed within the spectrometer, and spectra are acquired at regular intervals.

By monitoring the changes in the integrals of specific proton or carbon signals, the concentration of each species can be tracked as a function of time. For example, in a reaction of this compound, the disappearance of the aldehyde proton signal at ~9.5 ppm would be a clear indicator of the consumption of the starting material. The simultaneous appearance of new signals in different regions of the spectrum would signify the formation of products and potentially intermediates. This detailed kinetic data is invaluable for proposing and validating reaction mechanisms.

The combination of in situ FTIR and NMR spectroscopy provides a comprehensive understanding of the reactivity of this compound, from the initial consumption of reactants, through the formation and consumption of transient intermediates, to the final formation of products.

Derivatization and Functionalization Strategies

Design Principles for Novel Derivatives

The design of new derivatives hinges on the predictable and selective modification of the key functional groups within the parent molecule. Each group offers a unique handle for chemical transformation, allowing for a modular approach to creating structural diversity.

The aldehyde functionality at the C2 position of the pyrrole (B145914) ring is a primary site for derivatization. Its electrophilic nature makes it susceptible to a wide range of nucleophilic additions and condensation reactions.

Key strategies for modifying the formyl group include:

Condensation Reactions: The Knoevenagel condensation of pyrrole-2-carboxaldehydes with active methylene (B1212753) compounds, such as substituted phenylacetonitriles, is a well-established method for generating α,β-unsaturated acrylonitriles. rsc.org These reactions are often catalyzed by bases like piperidine (B6355638) and can be efficiently carried out in various solvents, including ionic liquids, to yield 3-substituted-(1H-pyrrol-2-yl)acrylonitrile derivatives in good to excellent yields. rsc.org This approach allows for the introduction of a wide variety of substituted aryl groups, significantly expanding the chemical space of the resulting derivatives.

Olefinations: The Wittig reaction provides a powerful tool for converting the formyl group into a carbon-carbon double bond. organic-chemistry.orgwikipedia.org By reacting the aldehyde with a range of stabilized or non-stabilized phosphonium (B103445) ylides, a diverse set of vinylic pyrroles can be synthesized. clockss.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions, allowing for the selective formation of either (E)- or (Z)-alkenes. organic-chemistry.org

Reductive Amination: The formyl group can be converted into an aminomethyl group through reductive amination. This reaction involves the initial formation of an imine with a primary or secondary amine, followed by reduction with a suitable reducing agent like sodium borohydride (B1222165). This strategy is crucial for introducing nitrogen-containing functionalities.

Oxidation and Reduction: Standard oxidation of the formyl group can yield the corresponding carboxylic acid, while reduction affords the hydroxymethyl group. These transformations provide access to derivatives with different electronic and hydrogen-bonding properties.

A summary of potential Knoevenagel condensation products derived from a generic pyrrole-2-carboxaldehyde is presented in the interactive table below, illustrating the scope of this derivatization strategy.

| Entry | Phenylacetonitrile Substituent | Product | Yield (%) |

| 1 | 4-CF3 | 3-(4-(Trifluoromethyl)phenyl)-2-(1H-pyrrol-2-yl)acrylonitrile | 82 |

| 2 | 3,4-Cl2 | 2-(1H-Pyrrol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile | 75 |

| 3 | 4-Cl | 3-(4-Chlorophenyl)-2-(1H-pyrrol-2-yl)acrylonitrile | 91 |

| 4 | 4-F | 3-(4-Fluorophenyl)-2-(1H-pyrrol-2-yl)acrylonitrile | 88 |

| 5 | 4-Br | 3-(4-Bromophenyl)-2-(1H-pyrrol-2-yl)acrylonitrile | 98 |

Data derived from Knoevenagel condensation reactions of 1H-pyrrole-2-carbaldehyde as reported in scientific literature.

The nitrile group on the propanenitrile side chain is another key site for functionalization. It can be transformed into several other important functional groups through well-established chemical methods.

Hydrolysis: Acidic or basic hydrolysis of the nitrile can produce the corresponding carboxylic acid or amide, respectively. This introduces a versatile handle for further modifications, such as esterification or amide coupling reactions.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a nucleophilic center for further derivatization.

Cycloadditions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important heterocyclic motifs in medicinal chemistry.

The pyrrole ring itself is an electron-rich aromatic system and is susceptible to electrophilic substitution. The directing effects of the existing substituents play a crucial role in determining the position of new functional groups.

Vilsmeier-Haack Reaction: While the starting material already possesses a formyl group at the C2 position, further formylation or related reactions could potentially occur at other positions on the pyrrole ring under forcing conditions or on a derivative where the C2 position is modified. jk-sci.comijpcbs.comorganic-chemistry.org The regioselectivity of such reactions is influenced by both steric and electronic factors. researchgate.net The reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction generally follows the order of pyrrole > furan (B31954) > thiophene. jk-sci.com

Halogenation: Electrophilic halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the pyrrole ring, which can then serve as handles for cross-coupling reactions to form C-C or C-N bonds.

The three-carbon chain offers opportunities for modification, although these are generally less straightforward than derivatizing the terminal functional groups.

Alpha-Alkylation: Deprotonation of the carbon alpha to the nitrile group can generate a carbanion that can be alkylated with various electrophiles, allowing for the introduction of substituents on the side chain.

Side-Chain Hydroxylation: While direct hydroxylation is challenging, indirect methods, such as bromination followed by nucleophilic substitution with a hydroxide (B78521) source, could potentially introduce a hydroxyl group on the side chain. stackexchange.com

Synthesis of Pyrrole-Based Scaffolds and Heterocycles

A key application of 3-(2-Formyl-1H-pyrrol-1-yl)propanenitrile and its analogues is in the construction of more complex, fused heterocyclic systems. The presence of multiple reactive sites allows for intramolecular cyclization reactions to build new rings onto the pyrrole core.

Research on the closely related analogue, 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile, has demonstrated its utility in synthesizing fused heterocyclic systems like pyrrolo[1,2-a]pyrazines and indolizines. nih.govresearchgate.net These scaffolds are of significant interest due to their presence in numerous biologically active compounds.

The synthesis of pyrrolo[1,2-a]pyrazines can be achieved through the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium (B1175870) acetate (B1210297). nih.gov The enaminone precursors are readily prepared from the corresponding 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile. nih.gov Similarly, indolizine (B1195054) derivatives can be synthesized from related pyrrole precursors through cascade condensation/cyclization/aromatization reactions. rsc.org

The table below showcases examples of pyrrolo[1,2-a]pyrazines synthesized from a 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile precursor.

| Precursor | Product | Reagents and Conditions |

| 2-(2-Formyl-1H-pyrrol-1-yl)acetonitrile | Pyrrolo[1,2-a]pyrazine-1-carbonitrile | 1. DMFDMA; 2. NH4OAc, AcOH, reflux |

| Ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate | Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate | 1. DMFDMA; 2. NH4OAc, AcOH, reflux |

Data based on synthetic routes described for analogous compounds. nih.gov

Development of Libraries of Analogues

The modular nature of the derivatization strategies discussed above makes this compound an excellent starting point for the development of compound libraries. By employing combinatorial chemistry approaches, where different building blocks are systematically combined in each derivatization step, large and diverse collections of analogues can be rapidly synthesized.

For instance, a library of Knoevenagel condensation products could be generated by reacting the parent aldehyde with a diverse set of active methylene compounds. rsc.org Similarly, a library of fused heterocycles could be assembled by varying the reactants in the cyclization steps leading to pyrrolo[1,2-a]pyrazines or indolizines. nih.govrsc.org Such libraries are invaluable for structure-activity relationship (SAR) studies in drug discovery and materials science.

Parallel Synthesis Approaches

Parallel synthesis enables the simultaneous creation of a multitude of distinct compounds in a spatially separated manner. This approach is highly efficient for generating focused libraries of derivatives from a common scaffold, such as the pyrrole ring in this compound.

One of the key strategies involves the utilization of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. This is particularly advantageous for creating a diverse set of pyrrole derivatives. For instance, a one-pot sequential multicomponent reaction can be employed to synthesize substituted pyrrole-3-carbaldehydes, which are structurally related to the target compound.

The solid-phase synthesis of pyrrole derivatives further enhances the efficiency of parallel synthesis. By anchoring the initial reactant to a solid support, purification can be simplified to a mere filtration and washing process, thereby streamlining the entire workflow. A notable example is the solid-phase multicomponent reaction that uses Lysine as a nitrogen donor, β-nitrostyrenes, and 1,3-dicarbonyl compounds, catalyzed by FeCl3 under microwave irradiation, to produce pyrrole derivatives in high conversions. This method's rapidity, versatility, and the high purity of the products make it an excellent choice for generating chemical diversity.

Another approach involves the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) for the [3+2] cycloaddition with electron-deficient compounds to form the pyrrole ring. This reaction is known for its operational simplicity and broad substrate scope.

The following table outlines various parallel synthesis strategies applicable to the generation of pyrrole derivatives.

| Synthesis Strategy | Key Features | Potential for Automation | Reference |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, and complexity generation in a single step. | High | |

| Solid-Phase Synthesis | Simplified purification, potential for high-throughput synthesis. | High | |

| Van Leusen Pyrrole Synthesis | Utilizes TosMIC, operationally simple, broad substrate scope. | Moderate |

Combinatorial Chemistry Methodologies

Combinatorial chemistry is a powerful set of techniques for creating large, diverse libraries of compounds. These libraries can be screened for desired biological activities or other properties. The generation of a large array of structurally diverse compounds is achieved through the systematic and repetitive covalent linkage of various "building blocks".

For the derivatization of this compound, combinatorial approaches can be applied to modify the pyrrole core. The "one-bead one-compound" (OBOC) method is a prominent combinatorial technique where each bead of a solid support carries a unique compound. This allows for the synthesis and screening of massive numbers of compounds simultaneously.

DNA-encoded chemical libraries (DECLs) represent another advanced combinatorial methodology. In this approach, each chemical compound is tagged with a unique DNA sequence that serves as an identifiable barcode. This allows for the pooling and screening of vast libraries of compounds, with active compounds being identified by sequencing their DNA tags.

The synthesis of pyrrole derivatives through multicomponent reactions is highly amenable to combinatorial approaches, facilitating the creation of diverse libraries of these heterocyclic compounds.

Structure-Reactivity Relationship Studies of Derivatives

Understanding the relationship between the chemical structure of the derivatives of this compound and their reactivity is crucial for designing new molecules with specific functionalities.

The reactivity of the pyrrole ring is significantly influenced by the nature and position of its substituents. For instance, the formyl group at the C2 position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. Conversely, electron-donating groups would enhance the reactivity of the pyrrole ring.

Studies on pyrrole-2-carbaldehyde derivatives have shown that the aldehyde group can be a key site for further functionalization. For example, it can undergo condensation reactions with various amines to form Schiff bases, which can then be further modified.

The development of novel synthetic methods for pyrrole derivatives, such as the iodine/copper-mediated oxidative annulation, provides access to a wide range of substituted pyrroles. This allows for systematic studies on how different substituents affect the electronic properties and reactivity of the pyrrole core. Mechanistic investigations of such reactions have revealed key intermediates and have shown that the aldehyde oxygen atom can originate from molecular oxygen, which has implications for understanding the reaction pathways and optimizing conditions.

The following table summarizes the influence of different substituent types on the reactivity of the pyrrole ring.

| Substituent Type | Position on Pyrrole Ring | Effect on Reactivity | Example Reaction |

| Electron-withdrawing (e.g., -CHO) | C2 | Deactivates the ring towards electrophilic attack. | Nucleophilic addition to the aldehyde. |

| Electron-donating (e.g., -CH3) | Any | Activates the ring towards electrophilic attack. | Electrophilic aromatic substitution. |

| Halogens (e.g., -Cl, -Br) | Any | Deactivates the ring but directs substitution. | Halogenation reactions. |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile, providing insights into its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aldehydic proton of the formyl group should appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9-10 ppm. The protons on the pyrrole (B145914) ring will present as a set of coupled multiplets in the aromatic region (δ 6-7.5 ppm). The methylene (B1212753) protons of the propanenitrile side chain adjacent to the pyrrole nitrogen and the cyano group will likely appear as two distinct triplets in the upfield region, due to spin-spin coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom giving rise to a separate signal. The carbonyl carbon of the aldehyde is expected to be the most deshielded, appearing at approximately δ 180-190 ppm. The carbons of the pyrrole ring would resonate in the aromatic region (δ 110-140 ppm). The nitrile carbon is anticipated to have a characteristic chemical shift in the range of δ 115-125 ppm. The methylene carbons of the propanenitrile side chain will be found in the upfield region of the spectrum. Further structural confirmation can be achieved using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde Proton | 9.0 - 10.0 | - |

| Aldehyde Carbon | - | 180 - 190 |

| Pyrrole Protons | 6.0 - 7.5 | - |

| Pyrrole Carbons | - | 110 - 140 |

| Methylene Protons (adjacent to N) | 4.0 - 4.5 | - |

| Methylene Carbons (adjacent to N) | - | 40 - 50 |

| Methylene Protons (adjacent to CN) | 2.5 - 3.0 | - |

| Methylene Carbons (adjacent to CN) | - | 15 - 25 |

| Nitrile Carbon | - | 115 - 125 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The spectrum is expected to show a strong, sharp absorption band for the nitrile (C≡N) stretching vibration around 2240-2260 cm⁻¹. The carbonyl (C=O) stretching of the aldehyde group should produce a strong, sharp peak in the region of 1670-1700 cm⁻¹. The aromatic C-H stretching of the pyrrole ring will likely be observed above 3000 cm⁻¹, while the C-N stretching vibrations are expected in the 1300-1000 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for Pyrrole-2-carboxaldehyde (a related compound)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | ~3280 |

| C-H (aromatic) | Stretch | ~3100 |

| C=O (aldehyde) | Stretch | ~1660 |

| C=C (aromatic) | Stretch | ~1550, 1470 |

| C-N | Stretch | ~1350 |

Mass Spectrometry (MS) Techniques (e.g., LC-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. When coupled with a separation technique like liquid chromatography (LC-MS), it also provides a powerful tool for purity assessment. In the mass spectrum, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₈H₈N₂O, MW = 148.17 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental formula. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can offer further structural information, with expected cleavages at the C-C bond of the side chain and fragmentation of the pyrrole ring.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M]⁺ | 148.06 | Molecular Ion |

| [M+H]⁺ | 149.07 | Protonated Molecular Ion (in ESI+) |

| [M+Na]⁺ | 171.05 | Sodium Adduct (in ESI+) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the 2-formylpyrrole moiety in this compound is expected to absorb UV radiation. Typically, pyrrole-2-carboxaldehyde derivatives exhibit strong absorption maxima (λmax) in the UV region, often between 250 and 300 nm, corresponding to π→π* transitions within the aromatic and carbonyl chromophores.

Table 4: UV-Vis Absorption Maxima for a Related Pyrrole Alkaloid

| Compound | Solvent | λmax (nm) |

| 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanoic acid | Methanol (B129727) | ~290 |

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of this compound and for quantifying its presence in a mixture. A reversed-phase HPLC method, likely using a C18 column, would be suitable for this moderately polar compound. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound is a characteristic property under specific chromatographic conditions. Purity is assessed by the area of the main peak relative to the total area of all peaks in the chromatogram, with a UV detector set at the λmax of the compound.

Table 5: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 290 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. By vaporizing the compound and passing it through a capillary column with a carrier gas, its components can be separated based on their boiling points and interactions with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification and purity evaluation.

For the analysis of N-substituted pyrrole derivatives, a non-polar or medium-polarity capillary column is typically employed. A common choice would be a column coated with a stationary phase like 5% phenyl-polydimethylsiloxane. The analysis would involve injecting a solution of the compound into the gas chromatograph, where it is rapidly heated and vaporized. The temperature of the column is then gradually increased, allowing for the separation of the target compound from any impurities. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. An MS detector provides not only quantitative data but also mass fragmentation patterns, which are invaluable for structural confirmation.

Table 1: Hypothetical Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Value |

| Column | 5% Phenyl-polydimethylsiloxane (30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Mass Spectrometry (MS) |

| Expected Retention Time | 10 - 15 minutes |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and versatile technique for monitoring reaction progress, identifying compounds, and determining the purity of a sample. It involves spotting the compound onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent system (mobile phase). The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

For a moderately polar compound such as this compound, a common stationary phase is silica gel 60 F254. The choice of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is often effective for pyrrole derivatives. rsc.org The ratio of these solvents can be adjusted to optimize the separation. Visualization of the spots can be achieved under UV light (due to the conjugated system of the pyrrole ring) or by staining with a suitable reagent, such as vanillin (B372448) or potassium permanganate (B83412) solution. rsc.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions.

Table 2: Exemplary Thin-Layer Chromatography (TLC) Systems for the Analysis of Substituted Pyrroles

| Stationary Phase | Mobile Phase (v/v) | Visualization | Expected Rf Range for Similar Compounds |

| Silica Gel 60 F254 | Petroleum Ether : Ethyl Acetate (19:1) | UV light, Vanillin stain | 0.18 - 0.38 rsc.org |

| Silica Gel 60 F254 | Hexane : Ethyl Acetate (4:1) | UV light, Iodine vapor | 0.3 - 0.5 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a compound's molecular structure, including bond lengths, bond angles, and conformational details. To perform this analysis, a single crystal of high quality is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While a crystal structure for this compound is not publicly available, the crystallographic data for the parent compound, pyrrole-2-carboxaldehyde, provides a reference for the expected geometry of the formyl-pyrrole core. nih.gov X-ray analysis of this compound would definitively establish the planarity of the pyrrole ring, the conformation of the propanenitrile substituent relative to the ring, and the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. Such information is crucial for understanding the solid-state properties of the compound.

Table 3: Published Crystallographic Data for the Related Compound Pyrrole-2-carboxaldehyde

| Parameter | Value |

| Compound | Pyrrole-2-carboxaldehyde nih.gov |

| CCDC Number | 846492 nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Features | Planar pyrrole ring, intermolecular hydrogen bonding |

Computational and Theoretical Studies of 3 2 Formyl 1h Pyrrol 1 Yl Propanenitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical behavior. For 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile, these calculations reveal the influence of the formyl and propanenitrile substituents on the aromatic pyrrole (B145914) ring.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.